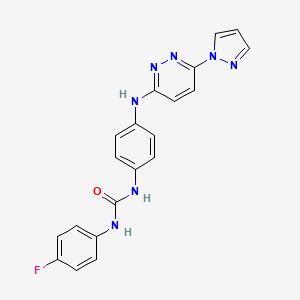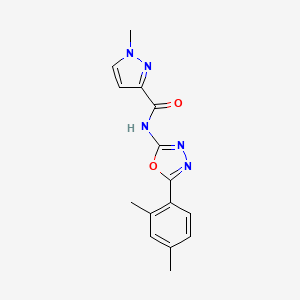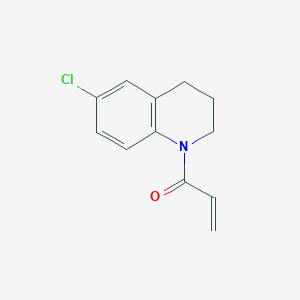
(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties.
Scientific Research Applications
(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the cyclization of a suitable amino alcohol precursor under acidic conditions to form the oxolanone ring. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolanones.
Mechanism of Action
The mechanism of action of (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-aminooxan-3-ol hydrochloride
- (3S,4R)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride
Uniqueness
What sets (3S,4R)-3-amino-4-hydroxyoxolan-2-one hydrochloride apart from similar compounds is its specific stereochemistry and the presence of both an amino and a hydroxyl group on the oxolanone ring. This unique combination of functional groups and stereochemistry gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3S,4R)-3-amino-4-hydroxyoxolan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-3-2(6)1-8-4(3)7;/h2-3,6H,1,5H2;1H/t2-,3-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYPTEKFELZRBJ-GVOALSEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C(=O)O1)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2403400.png)
![2-Methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2403401.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(3,4,5-trifluorophenyl)acetic acid](/img/structure/B2403402.png)


![7-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2403408.png)
![N-(1,3-benzodioxol-5-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2403410.png)
![N-[[4-(3-chlorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2403411.png)




![4-methyl-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2403419.png)

